N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylisoxazole-5-carboxamide
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Overview
Description
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylisoxazole-5-carboxamide is a complex organic compound that features an anthraquinone core linked to an isoxazole ring
Mechanism of Action
Target of Action
It’s known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that it may interact with metal ions in biological systems, influencing their activity and potentially altering cellular functions.
Mode of Action
The compound’s N, O-bidentate directing group could potentially coordinate with metal ions, bringing them in proximity to C-H bonds to be functionalized . This interaction could lead to changes in the activity of metal-dependent enzymes or other cellular components.
Biochemical Analysis
Biochemical Properties
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylisoxazole-5-carboxamide plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily mediated through the compound’s dioxo and carboxamide groups, which can coordinate with metal ions and amino acid residues in the enzyme active sites .
Cellular Effects
The effects of this compound on cellular processes are profound. The compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. It can modulate the expression of genes related to these pathways, leading to altered cellular metabolism and function. For example, in cancer cells, the compound has been found to induce apoptosis by activating the intrinsic pathway, which involves the release of cytochrome c from mitochondria and the subsequent activation of caspases .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the inhibition of specific enzymes by binding to their active sites. The compound’s dioxo and carboxamide groups can form hydrogen bonds and coordinate with metal ions in the enzyme’s active site, leading to inhibition of enzyme activity. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound can have beneficial effects, such as reducing oxidative stress and improving metabolic function. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to generate reactive oxygen species and disrupt cellular homeostasis .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. The compound’s involvement in oxidative stress pathways is particularly notable, as it can modulate the activity of enzymes such as glutathione peroxidase and thioredoxin reductase .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. The compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, it can interact with intracellular transporters, such as ATP-binding cassette (ABC) transporters, which can affect its localization and accumulation .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it can interact with various enzymes and regulatory proteins. It can also be found in the nucleus, where it can influence gene expression by interacting with transcription factors and other nuclear proteins. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylisoxazole-5-carboxamide typically involves the reaction of 1-aminoanthraquinone with 3-methylisoxazole-5-carboxylic acid or its derivatives. The reaction is often facilitated by coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial processes may also incorporate continuous flow techniques to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylisoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The anthraquinone moiety can be further oxidized to form more complex quinone derivatives.
Reduction: Reduction of the anthraquinone core can yield hydroquinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction can produce hydroquinone derivatives.
Scientific Research Applications
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylisoxazole-5-carboxamide has several scientific research applications:
Biology: The compound’s potential antimicrobial properties make it a candidate for developing new antibiotics.
Industry: It may be used in the development of new materials with specific electronic or photophysical properties.
Comparison with Similar Compounds
Similar Compounds
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-2-methylbenzamide: Similar in structure but with a benzamide group instead of an isoxazole ring.
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)acetamide: Features a chloroacetamide group, which may alter its reactivity and biological activity.
Uniqueness
N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-3-methylisoxazole-5-carboxamide is unique due to the presence of both an anthraquinone core and an isoxazole ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(9,10-dioxoanthracen-1-yl)-3-methyl-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N2O4/c1-10-9-15(25-21-10)19(24)20-14-8-4-7-13-16(14)18(23)12-6-3-2-5-11(12)17(13)22/h2-9H,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEDQJNLTWYUFED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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